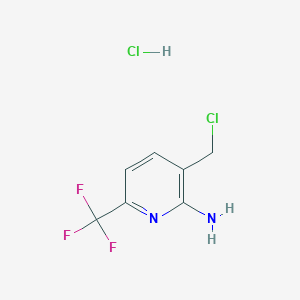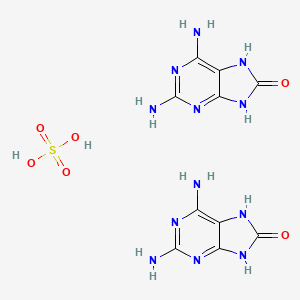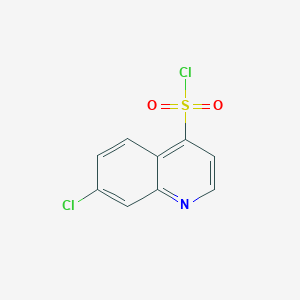
7-Chloroquinoline-4-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroquinoline-4-sulfonylchloride is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 7th position and a sulfonyl chloride group at the 4th position of the quinoline ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group, which can undergo numerous chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-4-sulfonylchloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. One common method starts with 7-chloroquinoline, which is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4th position. The reaction is usually carried out under controlled temperature conditions to prevent over-chlorination and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for further applications.
化学反応の分析
Types of Reactions
7-Chloroquinoline-4-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to form 7-chloroquinoline-4-sulfonamide under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the quinoline ring or the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Produced by the reaction with alcohols.
Reduced Derivatives: Such as 7-chloroquinoline-4-sulfonamide.
科学的研究の応用
Chemistry
In chemistry, 7-Chloroquinoline-4-sulfonylchloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential antimicrobial and antimalarial properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their efficacy against diseases such as malaria, bacterial infections, and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity allows for the creation of compounds with specific properties required for agricultural and industrial applications.
作用機序
The mechanism of action of 7-Chloroquinoline-4-sulfonylchloride and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes. For example, in antimalarial applications, the compound may interfere with the parasite’s ability to metabolize heme, leading to its death. The sulfonyl chloride group can also form covalent bonds with biological targets, inhibiting their function.
類似化合物との比較
Similar Compounds
7-Chloroquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.
4,7-Dichloroquinoline: Contains an additional chlorine atom at the 4th position.
7-Chloroquinoline-4-sulfonamide: A reduced derivative of 7-Chloroquinoline-4-sulfonylchloride.
Uniqueness
This compound is unique due to its dual functional groups: the chlorine atom and the sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a versatile intermediate in various fields of research and industry.
特性
分子式 |
C9H5Cl2NO2S |
|---|---|
分子量 |
262.11 g/mol |
IUPAC名 |
7-chloroquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-6-1-2-7-8(5-6)12-4-3-9(7)15(11,13)14/h1-5H |
InChIキー |
WHPIRKRTJDPPRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


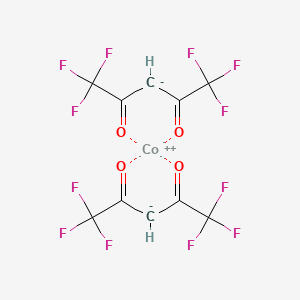
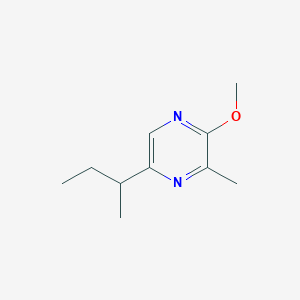
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
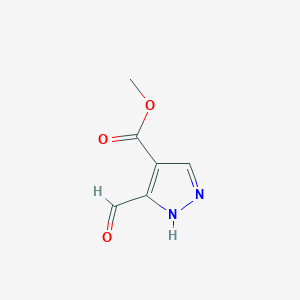
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)



